Ortho-Chloro Effect on Amide Rotational Barrier
The presence of a chlorine substituent ortho to the diethylcarboxamide group in 2,5-dichloro-N,N-diethylbenzamide is expected to elevate the rotational barrier around the N-C(O) bond relative to para-substituted or unsubstituted analogs, based on a robust class-level structure-property relationship established by Bisz et al. (2018) [1]. For the closely related mono-ortho-chloro analog 2-chloro-N,N-diethylbenzamide, dynamic NMR studies report a rotational barrier of 18.0–19.5 kJ/mol, compared with 16.4–17.2 kJ/mol for the unsubstituted N,N-diethylbenzamide, representing an increase of 1.6–2.3 kJ/mol [2]. The 2,5-dichloro compound, bearing this ortho-chloro feature, is predicted to exhibit similarly elevated rotational barriers relative to its non-ortho-substituted comparators such as 4-chloro-N,N-diethylbenzamide. The second chlorine at the 5-position (meta) is not expected to independently raise the rotational barrier, but may modulate the overall electronic environment and influence reactivity at the remaining open ortho position (C-6).
| Evidence Dimension | Amide N-C(O) rotational barrier (experimental, VT-NMR) |
|---|---|
| Target Compound Data | Predicted to be elevated vs. unsubstituted analog, consistent with ortho-chloro effect (precise experimental value not located in open literature for the 2,5-dichloro compound). |
| Comparator Or Baseline | 2-Chloro-N,N-diethylbenzamide: 18.0–19.5 kJ/mol; N,N-Diethylbenzamide (unsubstituted): 16.4–17.2 kJ/mol [2]. |
| Quantified Difference | ~1.6–2.3 kJ/mol increase attributable to ortho-chloro substitution (class effect) [2]. |
| Conditions | Variable-temperature 13C-NMR total bandshape analysis in CDCl3, C6D6, CD3CN, and CF3CH2OD solvents [2]. |
Why This Matters
A higher rotational barrier translates to enhanced amide bond stability and altered conformation, which influences molecular recognition, metabolic stability, and the compound's suitability as a conformational probe in medicinal chemistry and catalyst design.
- [1] Bisz, E., Piontek, A., Dziuk, B., Szostak, R., Szostak, M. Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. J. Org. Chem., 2018, 83(6), 3159–3163. View Source
- [2] Sattler, H.J., Schunack, W. Rotational barriers in N,N-diethylbenzamides: substituent and solvent effects. Tetrahedron, 1990, 46(19), 6613-6622. View Source
